molecular formula C12H20N2O3 B1528963 Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate CAS No. 392331-78-1

Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B1528963
CAS No.: 392331-78-1
M. Wt: 240.3 g/mol
InChI Key: OXYVMJMQRLATGG-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate is a chemical compound with the molecular formula C13H21NO3 . It is used as a reagent in the synthesis of RET kinase inhibitors and in the preparation of CDK4/6 inhibitors .


Synthesis Analysis

The synthesis of this compound can be achieved from tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound consists of a spirocyclic core, which is a common feature in many bioactive molecules .


Chemical Reactions Analysis

As a reagent, this compound is used in the synthesis of various pharmaceutical compounds. It has been used in the synthesis of RET kinase inhibitors and CDK4/6 inhibitors .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 239.31 . It has a high GI absorption and is BBB permeant. It is a P-gp substrate and is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .

Scientific Research Applications

Spirolactams as Conformationally Restricted Pseudopeptides

Spirolactams have been synthesized and analyzed for their role as conformationally restricted pseudopeptides. These compounds serve as constrained surrogates for dipeptides, such as Pro-Leu and Gly-Leu, and have been utilized in peptide synthesis. Conformational analyses of tripeptide analogues have shown their potential as gamma-turn and distorted type II beta-turn mimetics, indicating their utility in mimicking natural peptide structures for research purposes (Fernandez et al., 2002).

Synthesis and Applications of Azaspiro Compounds

Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to the one , has been synthesized through efficient routes. These compounds are notable for their bifunctional nature, allowing for further selective derivation on azetidine and cyclobutane rings. This provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems, highlighting their importance in expanding the toolkit available for synthetic organic chemistry (Meyers et al., 2009).

Supramolecular Arrangements and Crystal Analysis

Research into cyclohexane-5-spirohydantoin derivatives, which share structural similarities with Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate, has explored the relationship between molecular and crystal structures. Crystallographic analysis of these compounds has provided insight into how substituents on the cyclohexane ring influence supramolecular arrangements, contributing to our understanding of the structural basis for molecular interactions (Graus et al., 2010).

Versatility in Organic Synthesis

Tert-butyl nitrite (TBN), a reagent potentially involved in the synthesis of spiro compounds like this compound, has shown extensive application in organic transformations. Its role in activating molecular oxygen for radical reactions, including nitration, oximation, and oxidation, underscores its utility in the synthesis of novel organic compounds. This versatility promotes the exploration of spiro compounds in organic synthesis, offering a broad range of applications from pharmaceuticals to materials science (Li & Jia, 2017).

Biochemical Analysis

Biochemical Properties

Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to act as an inhibitor for certain kinases, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs) . These interactions are crucial for regulating cell cycle progression and signal transduction pathways. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. For example, by inhibiting CDKs, this compound can induce cell cycle arrest, leading to reduced cell proliferation . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, ultimately impacting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound binds to the active sites of target enzymes, such as CDKs and RTKs, inhibiting their catalytic activity . This inhibition can lead to downstream effects on various signaling pathways, including those regulating cell growth and survival. Additionally, this compound may influence gene expression by interacting with transcription factors and other DNA-binding proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, affecting its efficacy. Studies have shown that this compound remains stable for extended periods when stored properly, but its activity may diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of cell proliferation and altered metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The metabolism of this compound can lead to the formation of active or inactive metabolites, influencing its overall pharmacokinetic profile. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, impacting cellular energy balance and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cell, this compound may localize to specific compartments or organelles, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins, affecting gene expression . Alternatively, this compound may accumulate in the cytoplasm, where it can modulate signaling pathways and metabolic processes.

Properties

IUPAC Name

tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-6-4-12(5-7-14)8-9(15)13-12/h4-8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYVMJMQRLATGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726252
Record name tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392331-78-1
Record name tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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